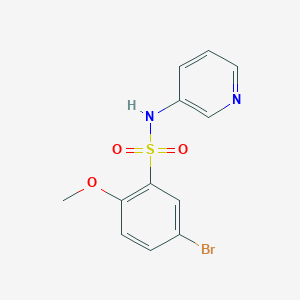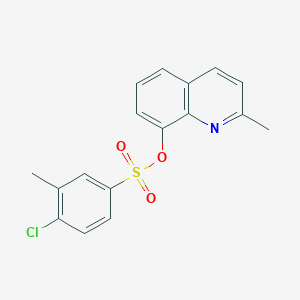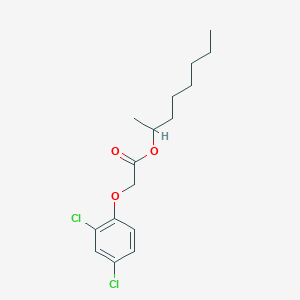
Vinyl glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinyl glucopyranoside is a carbohydrate derivative that has gained significant attention in scientific research due to its unique properties and potential applications. It is a vinyl glycoside of glucose, which means it contains a glucose molecule attached to a vinyl group. This compound has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential future applications. In
Wirkmechanismus
The mechanism of action of vinyl glucopyranoside is not well understood. However, it is believed that the vinyl group plays a crucial role in its biological activity. The vinyl group can undergo various chemical reactions, such as Michael addition and Diels-Alder reaction, which can lead to the formation of covalent bonds with biological molecules. This can alter the biological activity of the molecule and lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. It can also act as a chemoattractant for immune cells and enhance the uptake of therapeutic drugs by cancer cells. Additionally, this compound can interact with various biological molecules, such as enzymes and receptors, and alter their activity.
Vorteile Und Einschränkungen Für Laborexperimente
Vinyl glucopyranoside has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It is also stable under various conditions, making it suitable for use in various experiments. However, this compound has some limitations. It can be difficult to purify and may require multiple purification steps. Additionally, its biological activity can vary depending on the specific application, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
Vinyl glucopyranoside has several potential future directions in scientific research. It can be used for the synthesis of novel glycosides and carbohydrate-based materials. It can also be used as a tool for studying the biological activity of carbohydrates and their interactions with biological molecules. Additionally, this compound can be used for the development of novel therapeutics for cancer and inflammatory diseases.
In conclusion, this compound is a carbohydrate derivative that has significant potential in scientific research. Its unique properties and potential applications have led to extensive research in the field. The synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research in this field can lead to the development of novel therapeutics and materials for various applications.
Synthesemethoden
Vinyl glucopyranoside can be synthesized using various methods, including the Koenigs-Knorr method, the Mitsunobu reaction, and the Heck reaction. The Koenigs-Knorr method involves the reaction of a glucose derivative with a vinyl halide in the presence of a Lewis acid catalyst. The Mitsunobu reaction involves the reaction of a glucose derivative with a vinyl alcohol in the presence of a phosphine and an azodicarboxylate. The Heck reaction involves the reaction of a glucose derivative with a vinyl halide in the presence of a palladium catalyst. Each of these methods has its advantages and disadvantages, and the choice of method depends on the specific application.
Wissenschaftliche Forschungsanwendungen
Vinyl glucopyranoside has several potential applications in scientific research. It can be used as a precursor for the synthesis of various glycosides, including glycolipids, glycoproteins, and glycosylated natural products. It can also be used as a reagent for the synthesis of vinyl glycosides, which are important intermediates in organic synthesis. Additionally, this compound can be used as a starting material for the synthesis of carbohydrate-based materials, such as molecularly imprinted polymers and carbohydrate-based nanoparticles.
Eigenschaften
CAS-Nummer |
10095-76-8 |
|---|---|
Molekularformel |
C11H14N2O3 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-ethenoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H14O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h2,4-12H,1,3H2/t4-,5-,6+,7-,8+/m1/s1 |
InChI-Schlüssel |
RSDMPVNLUKICCT-CBQIKETKSA-N |
Isomerische SMILES |
C=CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
Kanonische SMILES |
C=COC1C(C(C(C(O1)CO)O)O)O |
Synonyme |
vinyl D-glucopyranoside vinyl glucopyranoside vinyl-glucoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



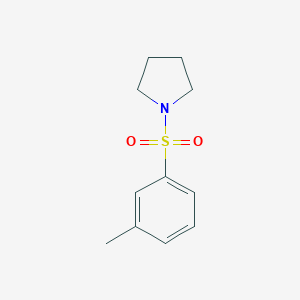
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)

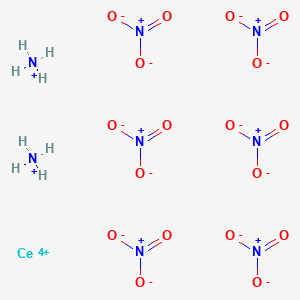
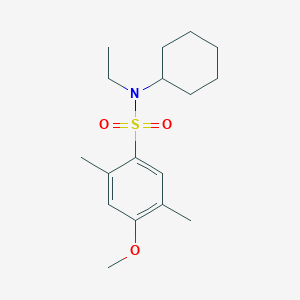

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
![2,4-Dimethyl-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B239475.png)
![16-Fluoro-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B239485.png)
